2-(Methoxymethoxy)phenylboronic acid molecular weight
2-(Methoxymethoxy)phenylboronic acid molecular weight
An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic acid
This technical guide provides a comprehensive overview of 2-(Methoxymethoxy)phenylboronic acid, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, provides a detailed synthesis protocol, and illustrates key chemical processes and applications through structured diagrams.
Physicochemical and Safety Data
Quantitative data for 2-(Methoxymethoxy)phenylboronic acid are summarized below, providing key identifiers and properties for easy reference.
| Property | Value | Reference |
| Molecular Weight | 181.98 g/mol | |
| Empirical Formula | C₈H₁₁BO₄ | |
| CAS Number | 115377-93-0 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Density | 1.19 g/cm³ | [1] |
| SMILES String | OB(O)C1=CC=CC=C1OCOC | |
| InChI Key | SPJBOWONADYEPF-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C under an inert gas (Nitrogen or Argon) | [1] |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed) |
Experimental Protocols
Arylboronic acids are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] The methoxymethyl (MOM) ether group in 2-(Methoxymethoxy)phenylboronic acid serves as a protecting group for the phenolic hydroxyl, which can be valuable in multi-step syntheses.
Synthesis of 2-(Methoxymethoxy)phenylboronic acid
The following protocol describes the synthesis of 2-(Methoxymethoxy)phenylboronic acid from 1-bromo-2-(methoxymethoxy)benzene.[2]
Materials:
-
1-bromo-2-(methoxymethoxy)benzene (Starting Material S1)
-
tert-butyllithium (1.52 M in pentane)
-
Trimethyl borate
-
Tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Acetic acid
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Lithiation: Under an argon atmosphere, dissolve 1-bromo-2-(methoxymethoxy)benzene (2.38 g, 11.0 mmol) in THF (30 mL) in a flask and cool the solution to -78 °C.
-
Add a pentane solution of tert-butyllithium (1.52 M, 14.4 mL, 21.9 mmol) dropwise to the cooled solution.
-
Stir the mixture for 1 hour at -78 °C.[2]
-
Borylation: To the same mixture, add trimethyl borate (1.84 mL, 16.5 mmol) as a neat liquid.
-
Continue stirring for 1 hour at -78 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl and then concentrate the mixture.
-
Adjust the pH of the aqueous residue to 3 using acetic acid.
-
Extract the product with dichloromethane.
-
Wash the organic extract successively with water and brine.
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Dry the organic layer over Na₂SO₄ and evaporate the solvent.
-
Wash the resulting residue with hexane and dry it under reduced pressure to yield 2-(Methoxymethoxy)phenylboronic acid as a colorless powder (1.41 g, 71% yield).[2]
Caption: Synthesis workflow for 2-(Methoxymethoxy)phenylboronic acid.
Core Applications and Mechanisms
Phenylboronic acids are cornerstone reagents in chemical synthesis and have found increasing use in drug delivery and sensor technology.[4][5][6]
Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction couples a boronic acid with an organohalide using a palladium(0) catalyst and a base. It is a powerful tool for synthesizing complex molecules, including many pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stimuli-Responsive Systems for Drug Delivery
Phenylboronic acid (PBA) moieties can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols.[7][8] This interaction is sensitive to pH and the presence of competing diols like glucose. This property is exploited in designing "smart" drug delivery systems.[4][9] For example, a nanoparticle carrier functionalized with PBA can release a drug cargo in response to the high glucose levels found in diabetic patients or the acidic microenvironment of tumors.[4][9]
Caption: Logic of stimuli-responsive drug release from a PBA carrier.
References
- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [amp.chemicalbook.com]
- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-polymers for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
